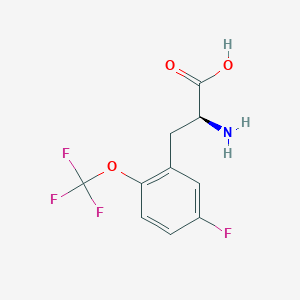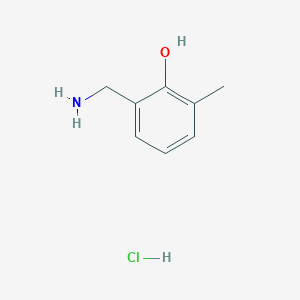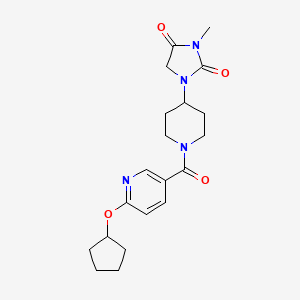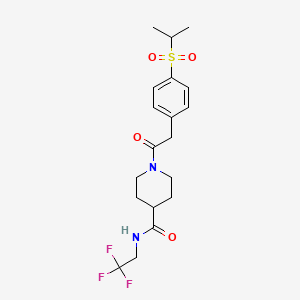
5-Fluoro-2-(trifluoromethoxy)-DL-phenylalanine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a derivative of phenylalanine, which is an essential amino acid. The “5-Fluoro-2-(trifluoromethoxy)” part suggests that it has a fluorine atom at the 5th position and a trifluoromethoxy group at the 2nd position of the phenyl ring .
Synthesis Analysis
The synthesis of such a compound would likely involve the introduction of the fluorine and trifluoromethoxy groups onto a phenylalanine molecule. This could potentially be achieved through electrophilic aromatic substitution reactions .Molecular Structure Analysis
The molecular structure would consist of a phenyl ring with a fluorine atom and a trifluoromethoxy group attached, along with the typical amino acid structure of phenylalanine .Chemical Reactions Analysis
The presence of the fluorine and trifluoromethoxy groups could potentially affect the reactivity of the phenyl ring, making it more susceptible to certain reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by the presence of the fluorine and trifluoromethoxy groups. For example, these groups could potentially increase the compound’s stability and lipophilicity .Wissenschaftliche Forschungsanwendungen
Fluorinated Compounds in Cancer Research
Fluorinated pyrimidines, such as 5-fluorouracil (5-FU), are extensively studied for their applications in cancer treatment. These compounds are used to treat various types of cancer by inhibiting thymidylate synthase and incorporating into RNA and DNA, leading to cytotoxicity in cancer cells. Recent studies have explored the mechanisms by which fluorinated compounds inhibit RNA- and DNA-modifying enzymes and their roles in enhancing the therapeutic efficacy of cancer treatments (Gmeiner, 2020).
Fluorinated Compounds in Material Science
Fluorinated compounds are also significant in material science, especially in the development of polymers with unique properties such as extreme chemical inertness, thermal stability, and resistance to solvents and acids. These characteristics make fluorinated polymers ideal for various industrial and commercial applications, including coatings, textiles, and electronics (Henry et al., 2018).
Fluorinated Compounds in Environmental Science
Environmental scientists study fluorinated compounds to understand their fate, transport, and biological effects in the environment. These studies are crucial for assessing the environmental impact of fluorinated chemicals and developing strategies to mitigate potential risks. For example, research on the degradation of polyfluoroalkyl chemicals highlights the challenges and advancements in understanding the environmental behavior of these substances (Liu & Mejia Avendaño, 2013).
Fluorinated Compounds in Biomolecular Research
In the realm of biomolecular research, fluorinated amino acids are valuable tools for studying protein structure and function. By incorporating fluorinated amino acids into proteins, researchers can probe the effects of fluorination on protein stability, dynamics, and interactions. This approach has been used to design proteins with enhanced stability and novel properties, contributing to our understanding of protein engineering and design principles (Buer & Marsh, 2012).
Safety And Hazards
Eigenschaften
IUPAC Name |
(2S)-2-amino-3-[5-fluoro-2-(trifluoromethoxy)phenyl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F4NO3/c11-6-1-2-8(18-10(12,13)14)5(3-6)4-7(15)9(16)17/h1-3,7H,4,15H2,(H,16,17)/t7-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADECALOIHLLEMM-ZETCQYMHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)CC(C(=O)O)N)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1F)C[C@@H](C(=O)O)N)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F4NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Fluoro-2-(trifluoromethoxy)-DL-phenylalanine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-Butyl 5-formyl-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B2641257.png)

![N-[1-(5-Fluoro-6-phenylpyrimidin-4-yl)azetidin-3-yl]-N,1-dimethyltriazole-4-carboxamide](/img/structure/B2641260.png)


![N-(2-cyanophenyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2641265.png)
![8-(6-fluoro-2-pyridinyl)-N-phenyl-1-oxa-4,8-diazaspiro[4.5]decane-4-carboxamide](/img/structure/B2641266.png)
![(E)-2-phenyl-N-[(2-pyrazol-1-ylphenyl)methyl]ethenesulfonamide](/img/structure/B2641268.png)
![N-(benzo[d]thiazol-2-yl)-2-((4-chlorophenyl)sulfonyl)-N-(2-(diethylamino)ethyl)acetamide hydrochloride](/img/structure/B2641270.png)


![[3-(4-Chloro-3-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2641275.png)
![Methyl 3-(methyl{[4-(propan-2-yl)phenyl]sulfonyl}amino)thiophene-2-carboxylate](/img/structure/B2641276.png)